molecular formula C12H15N3O B2611481 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2175979-02-7

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2611481
CAS No.: 2175979-02-7
M. Wt: 217.272
InChI Key: CUDGQOOWDRCQGS-UHFFFAOYSA-N
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Description

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound designed for research applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are recognized as a notable scaffold in medicinal chemistry with diverse biological activities . Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . These compounds have shown promise in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural framework of the pyrazolo[1,5-a]pyrimidine core provides a rigid, planar system that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . Beyond oncology, this class of compounds has also been investigated for potential anti-inflammatory applications, with some derivatives demonstrating inhibitory effects on enzymes like COX-2 and phospholipase A2 (sPLA2), as well as on pro-inflammatory cytokines such as IL-6 and TNF-α . This product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-cyclobutyloxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-7-12(16-10-4-3-5-10)15-11(13-8)6-9(2)14-15/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGQOOWDRCQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OC3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and typically occurs in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using complex hydrides, which preferentially reduce the pyrimidine ring over the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Complex hydrides such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce tetrahydropyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold is known for its broad spectrum of pharmacological activities. Compounds derived from this scaffold have been investigated for their potential as:

  • Anticancer Agents : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting cell growth in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells .
  • Antimicrobial Agents : Several studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated activity against a range of pathogens, making them candidates for developing new antibiotics .
  • Anxiolytic and Sedative Effects : Certain derivatives have been identified as potential anxiolytic agents, similar to known sedatives like zaleplon and indiplon. Their mechanism often involves modulation of neurotransmitter systems .
  • Antioxidant Activity : The antioxidant properties of these compounds contribute to their therapeutic potential by mitigating oxidative stress-related diseases .

Biological Evaluations

Biological assessments of 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives have included:

  • In Vitro Studies : Various studies have employed in vitro assays to evaluate the cytotoxicity and selectivity of these compounds against cancer cell lines. Results indicate that many derivatives exhibit significant cytotoxic effects while maintaining low toxicity towards normal cells .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to specific biological targets such as enzymes involved in cancer progression and microbial resistance mechanisms. These studies help in rational drug design by identifying promising candidates for further development .

Case Studies

Several case studies illustrate the applications and effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompound TestedTargetResult
7-(4-substituted phenyl)-3-(4-fluorophenyl)diazenyl pyrazolo[1,5-a]pyrimidin-2-amineMCF-7 CellsSignificant anti-proliferative activity with IC50 values in low micromolar range
Various pyrazolo[1,5-a]pyrimidinesAntimicrobial ActivityEffective against multiple bacterial strains with MIC values below 10 µg/mL
7-Amino derivativesEnzyme InhibitionPotent inhibitors of key enzymes involved in cancer metabolism

Mechanism of Action

The mechanism of action of 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. For example, pyrazolo[1,5-a]pyrimidine derivatives have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity and tyrosine kinase inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Substituted Pyrazolo[1,5-a]pyrimidines: Structural and Functional Insights

The 7-position of the PP scaffold is a key site for functionalization, influencing electronic, steric, and hydrogen-bonding interactions. Below is a comparative analysis of selected analogs:

Compound Name Substituent (7-position) Molecular Weight Key Biological Activities Synthesis Method References
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine -NH₂ 175.20 Antitrypanosomal, antischistosomal Microwave-assisted cyclocondensation
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine -Cl 181.62 Intermediate for further derivatization Halogenation of precursor
7-(Trifluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine -CF₃ 215.18 Anticancer (Pim1 kinase inhibition) Suzuki–Miyaura cross-coupling
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine -O-cyclobutyl Not reported Insufficient data Presumed SNAr or coupling reaction N/A

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5), favoring membrane permeability, while the amino group reduces it (logP ~1.2) .
  • Solubility: Chloro and trifluoromethyl derivatives exhibit lower aqueous solubility compared to amino analogs, a limitation mitigated by formulation strategies .

Key Research Findings and Gaps

  • Anticancer Potential: 7-Trifluoromethyl-PP derivatives show IC₅₀ values <1 µM against breast cancer cell lines (MCF-7) .
  • Kinase Selectivity : Para-substituted 7-aryl-PP derivatives (e.g., compound 64) exhibit enhanced selectivity for MAPKAP-K2 over related kinases due to optimized steric fit .
  • Critical Gap: No studies on 7-cyclobutoxy-PP derivatives are reported in the provided evidence. Empirical data on its synthesis, stability, and activity are needed to validate theoretical predictions.

Biological Activity

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropeptide Y (NPY) receptor modulation, which may have therapeutic implications in various physiological disorders.

  • Molecular Formula : C14_{14}H17_{17}N2_2O
  • Molecular Weight : 248.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as NPY receptors. These receptors are implicated in various physiological functions including appetite regulation and cardiovascular responses. The compound acts as a selective modulator of these receptors, potentially influencing their activity and leading to various biological effects.

1. Neuropeptide Y Receptor Modulation

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can selectively bind to NPY receptors. This binding can inhibit or stimulate receptor activity depending on the specific compound structure and context:

  • Case Study : A study demonstrated that alkylene diamine-substituted pyrazolo[1,5-a]pyrimidines effectively inhibit NPY receptor binding in vitro, suggesting potential applications in treating feeding disorders and certain cardiovascular diseases .

2. Anticancer Properties

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in cancer research:

  • Research Findings : A related study explored the synthesis of various pyrazolo[1,5-a]pyrimidines and their anticancer activities against different cancer cell lines. Results indicated that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity against cancer cells .

3. Antimicrobial Activity

The biological profile of this compound also suggests potential antimicrobial properties:

  • Evidence : Preliminary investigations have indicated that this compound may exhibit antimicrobial effects against specific bacterial strains, although further studies are required to elucidate its efficacy and mechanism .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NPY Receptor ModulationSelective binding and inhibition
AnticancerCytotoxic effects on cancer cells
AntimicrobialInhibition of bacterial growth

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, hydrazine hydrate reacts with enamines under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core . The cyclobutoxy group at position 7 is introduced via nucleophilic substitution of a chloro precursor (e.g., 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine) using cyclobutanol in a polar aprotic solvent like DMF or pyridine . Purification often employs recrystallization from ethanol/DMF mixtures .

Q. How is the structural integrity of this compound validated?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for methyl groups (δ ~2.3–2.5 ppm) and cyclobutoxy protons (δ ~4.5–5.0 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for C-O (cyclobutoxy, ~1100 cm⁻¹) and C=N (pyrimidine ring, ~1600 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) align with theoretical molecular weights .

Q. What experimental safety protocols are critical when handling this compound?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conducting halogenation or coupling reactions in fume hoods due to volatile byproducts .
  • Proper disposal of halogenated intermediates via certified waste management systems .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold?

Hypervalent iodine reagents (e.g., KI/K2S2O8 in water) enable regioselective iodination at position 3 under mild conditions (25–27°C, 3 hours). Electron-donating substituents (e.g., –OMe) enhance yields (83–95%) by stabilizing intermediates . For bromination/chlorination, analogous halogen sources with adjusted stoichiometry are used .

Q. What role does the cyclobutoxy group play in modulating biological activity?

The cyclobutoxy group enhances metabolic stability compared to smaller alkoxy groups (e.g., methoxy) by reducing oxidative degradation. In anticancer assays, bulky substituents at position 7 improve binding to kinases (e.g., HMG-CoA reductase, COX-2) by occupying hydrophobic pockets . Structure-activity relationship (SAR) studies suggest that cyclobutoxy derivatives exhibit 3–5× higher potency than ethoxy analogs in enzyme inhibition assays .

Q. How are contradictory spectral data resolved during structural characterization?

Contradictions (e.g., unexpected NMR splitting) are addressed via:

  • Variable-temperature NMR : To identify dynamic effects (e.g., rotational barriers in cyclobutoxy groups) .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. What strategies optimize yields in cross-coupling reactions of 7-substituted derivatives?

  • Buchwald-Hartwig amination : Use of Pd(OAc)2/Xantphos catalyst with Cs2CO3 in toluene at 110°C achieves >80% yield for arylaminopyrazolo[1,5-a]pyrimidines .
  • Suzuki-Miyaura coupling : Electron-withdrawing groups (e.g., –CF3) on the boronic acid partner improve reactivity with 7-chloro precursors .

Methodological Tables

Table 1: Key Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives

StepMethodConditionsYieldReference
Core formationCyclocondensation of 3-aminopyrazole with 1,3-diketoneEthanol, reflux60–75%
7-SubstitutionNucleophilic substitution (Cl → cyclobutoxy)DMF, 80°C, 12h65–70%
HalogenationRegioselective iodinationKI/K2S2O8, H2O, RT83–95%

Table 2: Biological Activity of 7-Substituted Derivatives

SubstituentTargetIC50Selectivity IndexReference
CyclobutoxyCOX-20.16 µM120 (vs. COX-1)
CF3Pf-dihydroorotate dehydrogenase0.16 mM>100

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